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Compound of Interest

Compound Name: Encequidar mesylate

Cat. No.: B612220

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing regimens for
Encequidar mesylate, a novel P-glycoprotein (P-gp) inhibitor, as investigated in clinical trials.
The information is intended to guide researchers, scientists, and drug development
professionals in understanding the clinical application of this compound, particularly in
combination with taxane-based chemotherapies.

Introduction

Encequidar mesylate is a first-in-class, minimally absorbed, oral P-gp inhibitor.[1] Its primary
mechanism of action is the inhibition of the P-glycoprotein efflux pump, which is highly
expressed on the luminal surface of enterocytes.[1] By inhibiting P-gp, Encequidar enhances
the oral bioavailability of certain chemotherapeutic agents, such as paclitaxel, that are normally
subject to extensive gut extrusion.[1] This allows for the oral administration of drugs that are
conventionally delivered intravenously.

Mechanism of Action: P-glycoprotein Inhibition

Encequidar binds to and inhibits the function of P-glycoprotein, an ATP-dependent efflux pump.
This prevents the pump from transporting its substrates, such as paclitaxel, out of the intestinal
epithelial cells and back into the gut lumen. The result is increased intracellular concentration of
the co-administered drug and greater absorption into the systemic circulation.[1]
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Figure 1: Mechanism of Action of Encequidar

Dosing Regimens in Clinical Trials

The following tables summarize the dosing regimens of Encequidar mesylate in combination

with paclitaxel as reported in various clinical trials.

Phase | Clinical Trials
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Encequid
Study Combinat ar Paclitaxel Dosing Cycle Referenc
Phase ion Agent Mesylate Dose Schedule Length e
Dose
Daily for 2
to5 3 weeks
Oral
Phase Ib ) 15 mg 270 mg consecutiv. on,1week [2]
Paclitaxel

e days per off

week

Phase lll Clinical Trials

| Study Phase | Combination Agent | Encequidar Mesylate Dose | Paclitaxel Dose | Dosing
Schedule | Cycle Length | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Phase Ill (KX-ORAX-001)
| Oral Paclitaxel | 15 mg | 205 mg/m? | 3 consecutive days per week | Continuous until disease
progression or unacceptable toxicity |[3][4] | | Phase Ill (HHP-ORAX-300) | Oral Paclitaxel | Not
specified | 165 mg/m? or 205 mg/m? | 3 weeks of a 4-week cycle | 4 weeks |[5] |

Experimental Protocols
Administration Protocol for Oral Paclitaxel and
Encequidar

This protocol is based on the administration procedures reported in Phase Il clinical trials of
the oral paclitaxel and Encequidar combination.

1. Patient Preparation and Pre-medication:

¢ Unlike intravenous paclitaxel, pre-medication with corticosteroids and antihistamines to
prevent hypersensitivity reactions is not required for the oral formulation.[6]

¢ In some trials, prophylactic anti-emetics were permitted after a protocol amendment to
manage gastrointestinal side effects.[1]

2. Dosing Procedure:
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Patients are required to fast for a specified period before and after drug administration.

Fasting: In initial trials, Encequidar was administered under fasting conditions, with a fast
beginning before taking the medication and continuing for 4 hours post-treatment.[1] Later
study protocols have evaluated administration after a light breakfast followed by a 2-hour
fast.[1]

Administration Sequence:

o Administer the 15 mg Encequidar mesylate tablet with water.[7]

o Wait for approximately 1 hour.[7]

o Administer the oral paclitaxel capsules (e.g., 205 mg/m?2) with water.[7]

The first dose of a cycle may be administered in a clinical setting to monitor for any
immediate adverse effects and to ensure patient understanding of the protocol. Subsequent
doses are typically self-administered by the patient at home.[7]

. Management of Adverse Events:
Gastrointestinal side effects such as nausea, vomiting, and diarrhea are common.

Prophylactic use of 5-HT3 inhibitors and early intervention with loperamide at the onset of
diarrhea have been shown to effectively manage these adverse events.[7]
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Figure 2: Experimental Workflow

Pharmacokinetic Analysis Protocol

1. Sample Collection:

o Plasma samples for pharmacokinetic (PK) analysis of paclitaxel are typically collected at

multiple time points.

» In a representative study, samples were collected at weeks 1 and 4 on days 1, 2, and 3 at
the following time points: pre-dose, and 1, 2, 3, and 4 hours post-dose.[8]

2. Bioanalytical Method:

e Plasma concentrations of paclitaxel are determined using a validated liquid chromatography
with tandem mass spectrometry (LC-MS/MS) assay.[8]
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3. Pharmacokinetic Parameters:

e The following PK parameters are typically calculated:
o Area under the plasma concentration-time curve (AUC)
o Maximum plasma concentration (Cmax)

o Time to maximum plasma concentration (Tmax)

Tumor Response Assessment Protocol

1. Imaging Modality:

e Tumor assessments are performed using standard imaging techniques such as computed
tomography (CT) or magnetic resonance imaging (MRI).

2. Response Criteria:

e The Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) is the standard
for assessing tumor response.[9]

o Baseline Assessment: All measurable lesions are identified and the sum of the longest
diameters (for non-nodal lesions) or short axes (for nodal lesions) is calculated.

o Follow-up Assessments: Tumor measurements are repeated at predefined intervals (e.qg.,
every 6-8 weeks).

e Response Categories:
o Complete Response (CR): Disappearance of all target lesions.

o Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions
compared to baseline.

o Progressive Disease (PD): At least a 20% increase in the sum of diameters of target
lesions from the smallest sum recorded, with an absolute increase of at least 5 mm.
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o Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase
to qualify for PD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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